3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine
Description
3-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 4,5-dihydro-1H-pyrazole moiety. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases, receptors, and enzymes. The compound is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl precursors. Key characterization methods include NMR, IR spectroscopy, and X-ray crystallography (validated using programs like SHELXL ).
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-2,4,6,10H,3,5H2 |
InChI Key |
BWFGNDMFZPDNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN=C1C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine typically involves the cyclization of 3-hydrazinopyridine with a suitable carbonyl compound. One common method is the reaction of 3-hydrazinopyridine with dialkyl maleate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as vitamin B1, has been reported to enhance the efficiency of the cyclization process . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine exhibit promising anticancer properties. For instance, compounds with this moiety have been synthesized and evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The biological evaluation often utilizes the half-maximal inhibitory concentration (IC50) to determine potency. A notable study demonstrated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency against specific cancer types .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of key enzymes involved in cancer progression. For example, dual inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E mutations has been reported, with certain derivatives showcasing GI50 values that outperform established drugs like Erlotinib . These findings suggest that this compound and its analogs could serve as scaffolds for developing new anticancer agents.
Antimicrobial Properties
The antimicrobial activity of compounds containing the pyrazolo[3,4-b]pyridine framework has been documented. In a series of studies, various derivatives were tested against a range of bacterial strains. The results indicated that some compounds exhibited significant antibacterial activity, making them potential candidates for developing new antibiotics . The structure-activity relationship (SAR) studies highlighted specific substituents on the pyridine ring that enhance antimicrobial efficacy.
Cosmetic Applications
Recent formulations have explored the use of this compound in cosmetic products due to its beneficial properties for skin health. Studies have demonstrated that incorporating this compound into topical formulations can improve skin hydration and provide anti-inflammatory effects . Its inclusion in emulsion systems has shown stability and non-irritation in skin applications, indicating its viability as an ingredient in skincare products.
Agricultural Chemistry
The compound's derivatives have been studied for their potential use as pesticides. The synthesis of pyrazole-based compounds has led to the development of several agrochemicals effective against pests while exhibiting low toxicity to non-target organisms . This application aligns with the growing need for sustainable agricultural practices and the reduction of chemical pesticide residues.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Development
A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer properties. The study involved testing these compounds against multiple cancer cell lines. The most potent derivative showed an IC50 value significantly lower than conventional treatments, highlighting its potential as a lead compound for further development .
Case Study 2: Cosmetic Formulation Efficacy
In a study focused on cosmetic applications, formulations containing this compound were developed using response surface methodology. The results indicated improvements in skin hydration and sensory properties compared to control formulations without the compound .
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of this core structure are heavily influenced by substituents on the pyridine and pyrazole rings. Below is a comparative analysis of derivatives reported in the literature:
Table 1: Key Derivatives and Their Properties
Biological Activity
3-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, drawing on recent research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a 4,5-dihydro-1H-pyrazole moiety. Its synthesis typically involves multi-step processes that create various derivatives, enhancing its biological profile. For instance, recent studies have demonstrated successful syntheses involving the reaction of hydrazines with appropriate carbonyl compounds to yield various pyrazoline derivatives .
Anticancer Activity
Recent evaluations of this compound derivatives have shown promising anticancer activities against various cell lines. For example:
- Cytotoxicity : Compounds derived from this scaffold exhibited significant cytotoxic effects against hematological tumor cell lines such as HEL (acute erythroid leukemia) and K-562 (chronic myeloid leukemia), with IC50 values as low as 1.00 μM .
- Mechanism of Action : Some derivatives act as P-glycoprotein inhibitors, enhancing the efficacy of other anticancer agents by preventing drug efflux from cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies:
- Inhibition of Cytokines : Certain derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Animal Studies : In vivo models showed significant reductions in carrageenan-induced edema, indicating robust anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
- Broad-Spectrum Activity : Compounds have been tested against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi (e.g., Aspergillus niger), showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Neurocytotoxicity Studies : Some derivatives were evaluated for their ability to inhibit neurocytotoxicity in cell cultures, showing potential for treating neurodegenerative diseases .
Case Studies
Several studies exemplify the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
